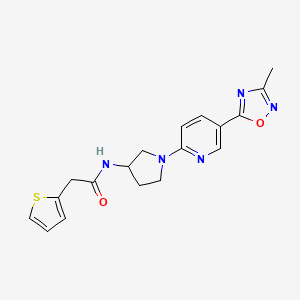

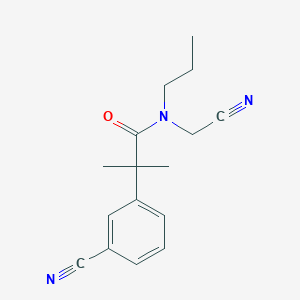

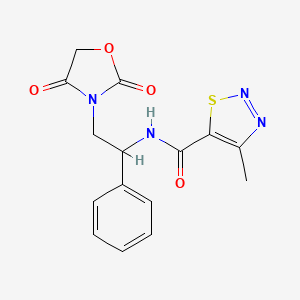

![molecular formula C21H16N2O3 B2359932 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922083-75-8](/img/structure/B2359932.png)

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented. More research is needed to understand the chemical reactions this compound can undergo .

Scientific Research Applications

Chemical Reactions and Rearrangements

Studies have explored the chemical behaviors of related benzodiazepinooxazole derivatives, focusing on reactions and rearrangements leading to the formation of compounds with varied structural features. For instance, Terada et al. (1973) investigated the reactions and rearrangements of benzo[6,7]-1,4-diazepino[5,4-b]oxazole derivatives, elucidating the mechanistic pathways to form exo-methylene compounds and isoindoles, offering insights into the complex chemistry of benzodiazepine-related compounds (Terada et al., 1973).

Synthesis of Novel Heterocycles

Zhang et al. (2015) described a biomass-involved strategy for synthesizing various benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This method utilizes biomass-derived intermediates, showcasing an environmentally friendly approach to creating structurally diverse heterocycles with potential biological activities (Zhang et al., 2015).

Enantioselective Synthesis

Munck et al. (2017) reported on the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This work highlights the application of chiral catalysis to access enantioenriched compounds, a crucial aspect of medicinal chemistry for creating drugs with improved efficacy and reduced side effects (Munck et al., 2017).

Green Synthetic Methods

Khan et al. (2017) developed a solvent-free green synthetic method for the synthesis of benzamide analogs of dibenzoazepine. This approach addresses the need for more sustainable and environmentally benign chemical syntheses in pharmaceutical research, reducing the reliance on hazardous solvents and minimizing waste (Khan et al., 2017).

Future Directions

The future directions for research on “N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” could include elucidating its synthesis process, molecular structure, mechanism of action, and physical and chemical properties. Additionally, understanding its safety profile and potential applications could be valuable .

Properties

IUPAC Name |

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-13-7-9-19-17(11-13)23-21(25)16-12-15(8-10-18(16)26-19)22-20(24)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWPFYIRSIZINB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

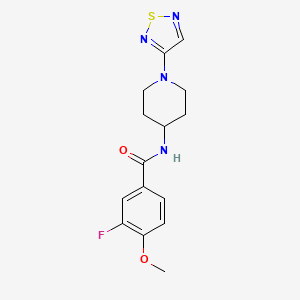

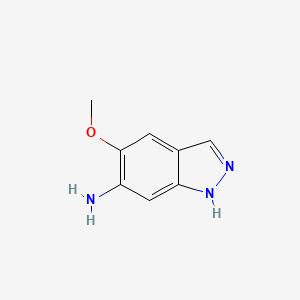

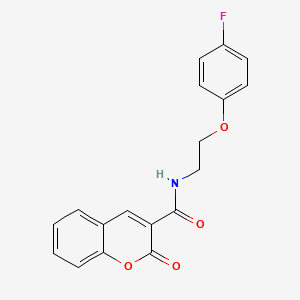

![5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2359851.png)

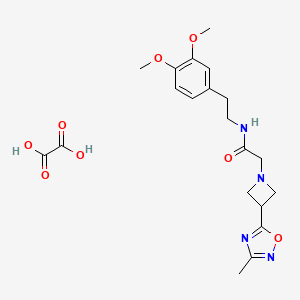

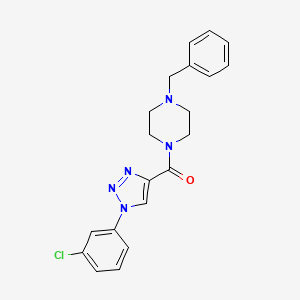

![2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2359857.png)

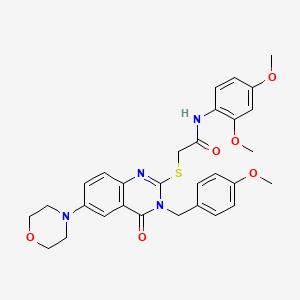

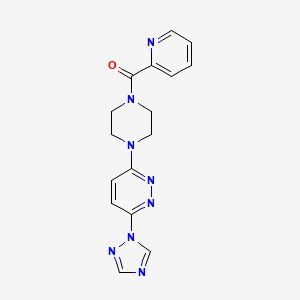

![benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2359859.png)

![(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol](/img/structure/B2359868.png)